(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid
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Overview
Description
(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid is a chemical compound with the molecular formula C13H13NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of (2,6-Dimethyl-quinolin-4-yloxy)-acetic acid involves several steps. One common method includes the reaction of 2,6-dimethylquinoline with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial production methods often employ green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of (2,6-Dimethyl-quinolin-4-yloxy)-acetic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparison with Similar Compounds
(2,6-Dimethyl-quinolin-4-yloxy)-acetic acid can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(2,6-dimethylquinolin-4-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQRGGLRXZNHAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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